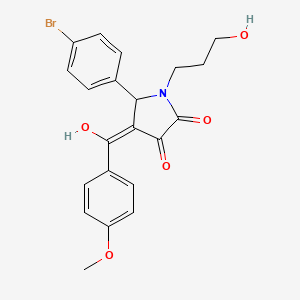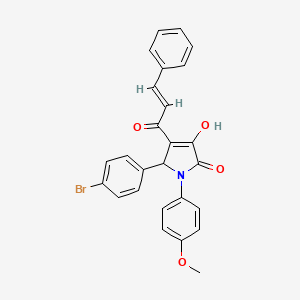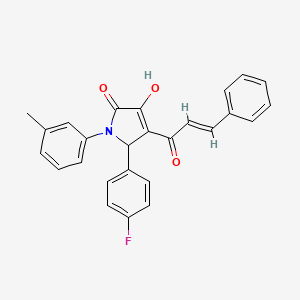![molecular formula C15H12N4O3S B3917697 2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate](/img/structure/B3917697.png)
2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate
Overview
Description
2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate is a chemical compound that features a triazole ring and a benzenesulfonate group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The triazole ring is known for its stability and biological activity, making it a valuable scaffold in drug design.
Preparation Methods
The synthesis of 2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate typically involves a multistep process. One common method includes the reaction of 4H-1,2,4-triazole-4-amine with benzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxides.
Reduction: Reduction reactions can convert the Schiff base back to the amine.
Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate involves its interaction with molecular targets such as enzymes. The triazole ring can form hydrogen bonds with active site residues, inhibiting enzyme activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and benzenesulfonate-containing molecules. For example:
1,2,4-Triazole derivatives: Known for their antimicrobial activity and stability.
Benzenesulfonate derivatives: Used in various industrial applications due to their reactivity and stability.
What sets 2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate apart is its unique combination of a triazole ring and a benzenesulfonate group, which imparts both biological activity and chemical versatility.
Properties
IUPAC Name |
[2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-23(21,14-7-2-1-3-8-14)22-15-9-5-4-6-13(15)10-18-19-11-16-17-12-19/h1-12H/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOUUBZTICDWFD-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=N/N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-{3-[2-(4-bromophenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3917614.png)
![N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3917621.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B3917629.png)
![N'-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-oxo-2-(1-pyrrolidinyl)acetohydrazide](/img/structure/B3917642.png)
![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-iodobenzoate](/img/structure/B3917645.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-2-naphthyl-N~2~-phenylglycinamide](/img/structure/B3917665.png)
![4-hydroxy-2-(3-nitrophenyl)-1-phenyl-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one](/img/structure/B3917669.png)

![4-{[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}-3,5-dimethylisoxazole](/img/structure/B3917686.png)

![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-iodobenzoate](/img/structure/B3917705.png)
![N-isopropyl-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3917719.png)
![4-cinnamoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917728.png)
